
An In-depth Technical Guide to 2,4,5-
Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,5-Trimethylphenylboronic acid

Cat. No.: B150979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,4,5-Trimethylphenylboronic acid (CAS No. 352534-80-6) is a versatile synthetic

intermediate with significant potential in organic synthesis, particularly in the realms of

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of its chemical and physical properties, detailed experimental protocols for its

synthesis and application, and insights into its role in the development of novel therapeutic

agents. The information presented herein is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties
2,4,5-Trimethylphenylboronic acid is a white to off-white solid organic compound. Its

structure features a phenyl ring substituted with three methyl groups at the 2, 4, and 5

positions, and a boronic acid functional group (-B(OH)₂). This arrangement of substituents

influences its reactivity and physical characteristics.

Physical Properties
A summary of the key physical properties of 2,4,5-Trimethylphenylboronic acid is presented

in the table below. These properties are crucial for its handling, storage, and application in

various chemical reactions.
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Property Value Reference

Molecular Formula C₉H₁₃BO₂ [1]

Molecular Weight 164.01 g/mol [1]

Melting Point 180-190 °C [2]

Boiling Point 319.5 °C at 760 mmHg [1]

Density 1.05 g/cm³ [2]

Appearance Solid [3]

Solubility Soluble in methanol. [2]

Chemical Properties
The chemical reactivity of 2,4,5-Trimethylphenylboronic acid is primarily dictated by the

boronic acid moiety. It is a key participant in palladium-catalyzed cross-coupling reactions, most

notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-

carbon bonds.

Property Description Reference

CAS Number 352534-80-6 [1][3]

IUPAC Name
(2,4,5-trimethylphenyl)boronic

acid
[3]

InChI Key
NNQHKSYWLLYOHI-

UHFFFAOYSA-N
[3]

Purity Typically ≥96% [3]

Storage Inert atmosphere, 2-8°C [3]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,4,5-
Trimethylphenylboronic acid. Below are the expected characteristic spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl groups. The aromatic protons will appear as singlets in the aromatic

region (δ 7.0-8.0 ppm). The three methyl groups will also likely appear as distinct singlets in

the aliphatic region (δ 2.0-2.5 ppm). The protons of the B(OH)₂ group may appear as a broad

singlet, and its chemical shift can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon

atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 120-

140 ppm), while the methyl carbons will appear in the upfield region (δ 15-25 ppm). The

carbon atom attached to the boron atom will have a characteristic chemical shift.

¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids. For

tricoordinate boronic acids, a single resonance is typically observed in the range of δ 27-33

ppm.[4]

Infrared (IR) Spectroscopy
The IR spectrum of 2,4,5-Trimethylphenylboronic acid will exhibit characteristic absorption

bands corresponding to its functional groups. Key expected peaks include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of

the boronic acid.

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.

B-O stretching: A strong band around 1350 cm⁻¹.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 164. The

fragmentation pattern would likely involve the loss of water and methyl groups.
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Experimental Protocols
Synthesis of 2,4,5-Trimethylphenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of arylboronic acids from

the corresponding aryl bromide.[6][7] The starting material for this synthesis is 1-bromo-2,4,5-

trimethylbenzene.

Workflow for the Synthesis of 2,4,5-Trimethylphenylboronic Acid
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Caption: General workflow for the synthesis of 2,4,5-Trimethylphenylboronic acid.
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Materials:

1-Bromo-2,4,5-trimethylbenzene

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Trimethyl borate

Hydrochloric acid (HCl)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Anhydrous sodium sulfate or magnesium sulfate

Solvent for recrystallization (e.g., a mixture of ethyl acetate and hexanes)

Procedure:

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped

with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,5-trimethylbenzene in

anhydrous THF dropwise to initiate the reaction. Once the reaction starts, continue the

addition and then reflux the mixture for a few hours to ensure complete formation of the

Grignard reagent.[6]

Boronation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and

cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard

reagent to the cooled trimethyl borate solution via a cannula, maintaining the temperature

below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to

room temperature and stir overnight.[6]

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to

quench the reaction and hydrolyze the boronate ester. Stir the mixture for a couple of hours

at room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or
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ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate or magnesium sulfate.[6]

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify

the crude 2,4,5-trimethylphenylboronic acid by recrystallization from a suitable solvent

system, such as ethyl acetate/hexanes, to yield the pure product.[7]

Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of 2,4,5-trimethylphenylboronic acid with an aryl halide.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Materials:

2,4,5-Trimethylphenylboronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

Reaction Setup: In a reaction vessel, combine 2,4,5-trimethylphenylboronic acid (typically

1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5

mol%), and the base (typically 2-3 equivalents).

Solvent Addition and Degassing: Add the appropriate solvent system. Degas the reaction

mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using

the freeze-pump-thaw method.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

until the reaction is complete, as monitored by TLC or GC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with water and

extract with an organic solvent. Wash the combined organic layers with brine, dry over an

anhydrous drying agent, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired biaryl product.

Applications in Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their

unique chemical properties.[10][11] The boronic acid moiety can form reversible covalent

bonds with diols, a feature that has been exploited in the design of sensors and drug delivery
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systems. More importantly, arylboronic acids serve as crucial building blocks in the synthesis of

a wide range of biologically active compounds.

While specific drug candidates derived directly from 2,4,5-trimethylphenylboronic acid are

not prominently reported in publicly available literature, its structural motif is relevant to the

development of various therapeutic agents. The trimethylphenyl group can be found in

molecules with diverse biological activities.

Role as a Synthetic Intermediate
The primary application of 2,4,5-trimethylphenylboronic acid in drug development is as a key

intermediate in the synthesis of more complex molecules via Suzuki-Miyaura coupling. This

reaction allows for the facile introduction of the 2,4,5-trimethylphenyl group into a target

molecule, enabling the exploration of structure-activity relationships (SAR).

Potential in Proteasome Inhibitors
Boronic acid derivatives have been successfully developed as proteasome inhibitors for cancer

therapy, with bortezomib being a prime example.[12][13] The boron atom in these inhibitors

forms a stable, yet reversible, covalent bond with the active site threonine residue of the

proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts protein

degradation pathways, ultimately inducing apoptosis in cancer cells. The NF-κB signaling

pathway is a key downstream target affected by proteasome inhibition.[12]

Simplified Proteasome Inhibition Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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